![molecular formula C18H16F3N7OS B2947369 N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine CAS No. 1251563-02-6](/img/structure/B2947369.png)
N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine
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Overview
Description
N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring, a thiazole ring, and a pyrimidine ring. The presence of these diverse functional groups contributes to its distinctive chemical properties and reactivity.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the trifluoromethylpyridine derivative, which undergoes a series of reactions to introduce the piperazine, thiazole, and pyrimidine moieties. Key steps include:
Formation of the trifluoromethylpyridine intermediate: This can be achieved through the reaction of 2-chloro-5-trifluoromethylpyridine with piperazine under basic conditions.
Introduction of the thiazole ring: The intermediate is then reacted with a thiazole derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carbonyl linkage.
Formation of the pyrimidine ring: Finally, the compound is subjected to cyclization with a suitable pyrimidine precursor under acidic or basic conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1-(5-(trifluoromethyl)pyridin-2-yl)piperazine: Shares the trifluoromethylpyridine and piperazine moieties but lacks the thiazole and pyrimidine rings.
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: Contains a similar trifluoromethylpyridine structure but differs in the other functional groups and overall structure.
Uniqueness
The uniqueness of N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine lies in its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiazole and pyrimidine rings contribute to its biological activity and potential therapeutic applications.
Biological Activity
N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrimidine core
- A thiazole moiety
- A piperazine ring
- A trifluoromethyl group on the pyridine ring
This unique configuration is believed to contribute to its biological activity by enhancing binding affinity to specific biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways. The following mechanisms have been proposed for this compound:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability . This inhibition can lead to attenuated bacterial growth and reduced virulence.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing cytotoxic effects in cancer cell lines. The presence of the trifluoromethyl group is often associated with enhanced potency against various cancer types .
- Modulation of Efflux Pumps : Compounds within this class may also act as multidrug resistance (MDR) reversers by blocking efflux pumps, thereby increasing the intracellular concentration of co-administered drugs .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of similar compounds:
Case Studies
- Antibacterial Efficacy : In a study examining the antibacterial properties of related compounds, ML267 was identified as a potent inhibitor against Bacillus subtilis at sublethal doses, suggesting that this compound could similarly affect Gram-positive bacteria .
- Cancer Cell Line Testing : A series of tests on human colon carcinoma cell lines demonstrated moderate cytotoxicity for structurally similar compounds, indicating potential therapeutic applications in oncology .
- Resistance Mechanism Studies : Chemical genetic studies have shown that efflux mechanisms contribute to resistance in Escherichia coli, highlighting the importance of understanding these pathways when developing new therapeutics based on this compound .
Properties
IUPAC Name |
[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N7OS/c19-18(20,21)12-2-3-14(24-10-12)27-6-8-28(9-7-27)15(29)13-11-30-17(25-13)26-16-22-4-1-5-23-16/h1-5,10-11H,6-9H2,(H,22,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJOFBHCEVGHAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CSC(=N3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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